molecular formula C22H22ClN3O2S B2937891 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901231-65-0

2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2937891
CAS RN: 901231-65-0
M. Wt: 427.95
InChI Key: WSCQNYXDSVDPJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a tetrahydrofuran ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and tetrahydrofuran rings would introduce rigidity into the structure, while the thioether and acetamide groups could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic imidazole ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Scientific Research Applications

Pharmacodynamics and Molecular Mechanism

Compounds with structures similar to "2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" often target specific receptors or enzymes, modulating their activity for therapeutic purposes. For example, imidazole derivatives like ranitidine hydrochloride have been shown to inhibit gastric secretion by blocking H2 receptors, suggesting potential applications in ulcer treatment (Peden, Saunders, & Wormsley, 1979). Similarly, temozolomide, an imidazole tetrazinone, has demonstrated efficacy in treating progressive low-grade glioma, underlining the role of such compounds in oncology (Quinn et al., 2003).

Pharmacokinetics: Absorption, Metabolism, and Excretion

The pharmacokinetic profile of a compound, including absorption, metabolism, and excretion, is critical in drug development. Research on similar compounds, such as the study of intravenous paracetamol in elderly patients, provides insights into how age and physiological changes affect drug distribution and clearance (Liukas et al., 2011). These findings can guide dosing strategies for new drugs with similar properties.

Therapeutic Efficacy and Safety

The efficacy and safety of new therapeutic agents are paramount. Studies on antimycotic compounds, such as sertaconazole, demonstrate the process of establishing clinical efficacy against specific pathogens and assessing safety profiles in human populations (Nasarre et al., 1992). Such research can inform the development and clinical trials of new drugs with imidazole components for various indications.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting optical or electronic properties, it could be studied for use in materials science .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-17-10-8-16(9-11-17)21-25-20(15-5-2-1-3-6-15)22(26-21)29-14-19(27)24-13-18-7-4-12-28-18/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQNYXDSVDPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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